
Elsulfavirine
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDEARCBRNRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868046-19-9 | |
Record name | Elsulfavirine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elsulfavirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELSULFAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
Historical Context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The history of antiretroviral therapy for Human Immunodeficiency Virus (HIV) began with the approval of zidovudine (B1683550) (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), in 1987. wikipedia.orgnih.gov This marked the initial step in treating HIV infection. wikipedia.org The discovery and development of NNRTIs commenced in the late 1980s. wikipedia.org By the mid-1990s, the introduction of protease inhibitors (PIs) and NNRTIs revolutionized HIV management. nih.gov NNRTIs became the third class of antiretroviral drugs, following PIs. wikipedia.org The first NNRTI, nevirapine (B1678648), was approved by the FDA in 1996, followed by delavirdine (B1662856) in 1997 and efavirenz (B1671121) in 1998. wikipedia.org These three compounds constitute the first generation of NNRTIs. wikipedia.org
Evolution of HIV-1 Antiretroviral Agents
The development of antiretroviral agents has seen significant evolution since the identification of HIV as the causative agent of AIDS in the early 1980s. wikipedia.orgglobalhealthmedicine.com Initially, monotherapy with agents like zidovudine showed limited success due to the rapid development of drug resistance. nih.gov The advent of combination antiretroviral therapy (cART), also known as highly active antiretroviral therapy (HAART), in the mid-1990s, dramatically improved outcomes by suppressing viral replication to undetectable levels and allowing for immune system reconstitution. globalhealthmedicine.comnih.gov HAART typically involves a combination of drugs targeting different stages of the viral life cycle, often including two NRTIs along with an NNRTI, a PI, or an integrase inhibitor. mdpi.comnih.gov Over 30 anti-HIV drugs targeting various mechanisms have been approved to date, offering diverse treatment options. globalhealthmedicine.com The ongoing evolution focuses on developing drugs with improved efficacy, better resistance profiles, reduced toxicity, and more convenient dosing regimens, including long-acting formulations. globalhealthmedicine.commdpi.comhealthline.com
Classification and General Characteristics of Elsulfavirine within NNRTI Class
This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). patsnap.comwikipedia.org NNRTIs are a class of antiretroviral drugs that specifically target the reverse transcriptase enzyme of HIV-1. patsnap.comnih.gov Unlike NRTIs, which are competitive inhibitors and require intracellular phosphorylation to become active, NNRTIs are non-competitive inhibitors that bind directly to an allosteric site on the HIV-1 reverse transcriptase enzyme. patsnap.comwikipedia.org This binding induces conformational changes that inhibit the enzyme's activity, thereby preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. patsnap.comontosight.ai this compound is considered a new-generation NNRTI. researchgate.netnih.gov NNRTIs are broadly categorized into generations based on their discovery and resistance profiles, with later generations generally exhibiting a higher barrier to the development of resistance compared to earlier ones. nih.gov
Significance of this compound as a Prodrug (VM-1500A) in HIV-1 Treatment
A key characteristic of this compound is its nature as a prodrug. patsnap.comresearchgate.net It is administered in an inactive form and is subsequently converted within the body to its active antiviral metabolite, VM-1500A, also known as desthis compound. wikipedia.orgpatsnap.com This biotransformation primarily occurs in the liver. patsnap.com VM-1500A is the molecule responsible for exerting the therapeutic effects by inhibiting HIV-1 reverse transcriptase. patsnap.comalfa-chemistry.com The prodrug strategy can offer advantages such as improved pharmacokinetic properties, enhanced bioavailability, or reduced toxicity compared to administering the active compound directly. This compound's conversion to VM-1500A contributes to its unique pharmacokinetic profile, including a relatively long half-life for the active metabolite. patsnap.compatsnap.comnih.gov This long half-life supports sustained drug levels in the body. patsnap.com VM-1500A is accumulated in red blood cells through reversible binding to carbonic anhydrase, which contributes to its slow release into plasma and distribution to target cells. nih.gov
Mechanistic Investigations of Elsulfavirine S Antiviral Action
Molecular Mechanism of Action as an NNRTI
Elsulfavirine, through its active metabolite VM-1500A, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). researchgate.netpatsnap.com NNRTIs are a class of antiretroviral drugs that target the reverse transcriptase enzyme of HIV-1, which is essential for the virus's replication cycle. patsnap.compatsnap.comnih.govontosight.ai
Targeting HIV-1 Reverse Transcriptase Enzyme
The primary target of this compound's active form, VM-1500A, is the HIV-1 reverse transcriptase (RT) enzyme. patsnap.compatsnap.comontosight.ai This enzyme is an RNA-dependent DNA polymerase responsible for converting the single-stranded viral RNA genome into double-stranded viral DNA. nih.govwikipedia.org This viral DNA is subsequently integrated into the host cell's genome, allowing the virus to utilize the host's cellular machinery for replication. nih.govwikipedia.org
Allosteric Binding Site and Conformational Changes
Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) that compete with natural substrates at the active site, VM-1500A, as an NNRTI, binds to a distinct hydrophobic pocket on the HIV-1 RT enzyme. patsnap.comnih.govwikipedia.orgnih.gov This binding site is allosteric, meaning it is located away from the enzyme's active site. patsnap.comnih.gov The binding of VM-1500A to this allosteric site induces conformational changes in the reverse transcriptase enzyme. patsnap.compatsnap.comnih.govwikipedia.org These changes distort the geometry of the active site and hinder the proper positioning of residues necessary for DNA synthesis. nih.govwikipedia.org
Disruption of Viral RNA to DNA Conversion
By binding to the allosteric site and inducing conformational changes, VM-1500A effectively disrupts the catalytic activity of HIV-1 reverse transcriptase. patsnap.compatsnap.comnih.gov This inhibition prevents the enzyme from efficiently converting the viral RNA into DNA. patsnap.comnih.govontosight.ai The disruption of this crucial step in the viral life cycle leads to a significant reduction in viral replication and a decrease in the viral load within the body. patsnap.com
Prodrug Activation and Metabolite Activity: this compound to VM-1500A
This compound is administered as an orally formulated prodrug that is converted in the body to the active compound VM-1500A. researchgate.netwikipedia.orgpatsnap.comnih.gov This biotransformation is essential for the drug's therapeutic effect. patsnap.com
Biotransformation Pathways of this compound
Upon administration, this compound undergoes biotransformation to yield the active metabolite VM-1500A. patsnap.com This conversion involves the hydrolysis and loss of a propionic acid group from the N-propionyl sulfonamide structure of this compound. researchgate.net The active form, VM-1500A, is a primary sulfonamide. nih.gov
Role of Hepatic Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4)
The biotransformation of this compound to VM-1500A primarily occurs in the liver. patsnap.com Hepatic cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, including antiretrovirals. iasusa.orgresearchgate.netnih.govsigmaaldrich.commedsafe.govt.nzmdpi.com Specifically, cytochrome P450 3A4 (CYP3A4) is indicated as a major enzyme involved in the metabolism of this compound. iasusa.orgmedpath.com CYP3A4 is a key enzyme in drug metabolism, responsible for the biotransformation of a large percentage of prescribed medications. medsafe.govt.nzwikipedia.org This enzyme is predominantly found in the liver and small intestine. medsafe.govt.nzwikipedia.org The metabolic pathways mediated by CYP3A4 typically involve oxidative reactions that increase the polarity of compounds, facilitating their elimination from the body. sigmaaldrich.commdpi.commmv.org
Data Table: Key Characteristics of this compound and VM-1500A
Feature | This compound | VM-1500A |
Classification | Prodrug of an NNRTI | NNRTI (Active Metabolite) |
Target Enzyme | N/A (Prodrug) | HIV-1 Reverse Transcriptase |
Binding Site on RT | N/A (Prodrug) | Allosteric Site |
Mechanism of Action | Converted to active form | Inhibits RT activity by conformational change |
Biotransformation Site | Primarily Liver patsnap.com | N/A (Active form) |
Key Metabolizing Enzyme | Primarily CYP3A4 iasusa.orgmedpath.com | N/A (Active form) |
In vitro Antiviral Potency (EC50 vs wt HIV RT) | N/A (Prodrug) | 1.2 nM researchgate.net |
Serum-Adjusted EC50 vs wt HIV RT | N/A (Prodrug) | 13.8 nM researchgate.net |
Half-life | Rapidly converted (~2 hours) nih.gov | Prolonged (>5 days) nih.gov |
Comparative Analysis of this compound and VM-1500A Activity
This compound's mechanism involves its biotransformation, primarily in the liver, to produce VM-1500A patsnap.com. Therefore, the antiviral activity observed following this compound administration is attributed to the action of VM-1500A patsnap.com.
Research findings highlight the distinct roles and activities of the prodrug and its active metabolite. In vitro studies have assessed the antiviral efficacy of VM-1500A. VM-1500A has demonstrated potent inhibition of HIV-1 replication in T-cell lines with an EC₅₀ value of 0.24 nM contagionlive.com. It has also shown activity against HIV-1 mutants resistant to some other licensed antiretroviral drugs contagionlive.com.
While this compound itself is the administered form, its activity is contingent upon its conversion to VM-1500A. The pharmacokinetic profile of this compound involves its rapid conversion to VM-1500A, which is then eliminated more slowly, contributing to a prolonged half-life of the active metabolite nih.gov. This pharmacokinetic characteristic, where the prodrug is quickly processed into a longer-acting active form, is a key aspect of this compound's design, enabling less frequent dosing patsnap.com.
Comparative analyses often focus on the in vitro potency of the active form, VM-1500A, against various HIV-1 strains, including wild-type and resistant variants. For instance, preclinical studies indicate EC₅₀ values of 1.2 nM against wild-type HIV-1 for this compound, which is understood to reflect the activity of its metabolite VM-1500A mdpi.com. The serum-adjusted EC₅₀ was reported as 13.8 nM, and VM-1500A maintained potency against certain mutants, such as K103N and Y181C . Another source reports an EC₅₀ of 13.8 nM against a broad range of HIV-1 clinical isolates for this compound (VM-1500A) mdpi.com.
The conversion of this compound to VM-1500A and the subsequent activity of VM-1500A are central to the therapeutic effect. Studies comparing this compound to other NNRTIs, such as efavirenz (B1671121), have evaluated the clinical outcome, which is a reflection of VM-1500A's activity in vivo after this compound administration. A phase 2b clinical trial comparing daily oral this compound (20 mg) to efavirenz (600 mg), both with TDF/FTC, in treatment-naïve patients showed similar rates of viral suppression (<50 copies/mL), with 81% in the this compound arm and 73% in the efavirenz arm achieving this outcome i-base.infonih.govi-base.info.
While this compound itself showed weak inhibition against human carbonic anhydrase (CA) isoforms, its active form, VM-1500A, demonstrated potent and selective inhibition of human CA VII isoform in biochemical profiling studies, suggesting a potential additional effect unrelated to its primary antiviral mechanism patsnap.comnih.govresearchgate.net.
The comparative analysis between this compound and VM-1500A activity fundamentally highlights the prodrug strategy: this compound serves as a delivery form for the potent antiviral agent VM-1500A. The measured antiviral activity, particularly in in vitro settings against HIV, is primarily attributed to VM-1500A.
Here is a summary of some research findings related to the activity of VM-1500A:
Compound | Target | Activity (EC₅₀) | Notes | Source |
VM-1500A | HIV-1 Replication | 0.24 nM | In T-cell lines | contagionlive.com |
This compound (VM-1500A) | Wild-type HIV-1 | 1.2 nM | In vitro | mdpi.com |
This compound (VM-1500A) | Wild-type HIV-1 | 13.8 nM | Serum-adjusted, maintained potency vs mutants | |
This compound (VM-1500A) | HIV-1 Isolates | 13.8 nM | Broad range of clinical isolates | mdpi.com |
VM-1500A | Human CA VII | 9.6 nM (Kᵢ) | Potent and selective inhibition | nih.gov |
Note: EC₅₀ values can vary depending on the assay and cell line used.
The data indicates that VM-1500A is a potent inhibitor of HIV-1 reverse transcriptase and exhibits activity against certain resistant strains. The prodrug design of this compound facilitates the delivery and sustained exposure of the active metabolite VM-1500A in the body.
Pharmacological and Pharmacokinetic Research
Absorption and Distribution Studies
Systemic Absorption Characteristics
Upon oral administration, Elsulfavirine is rapidly absorbed and converted to its active metabolite, VM-1500A. chemrar.ruchemrar.ru Studies in healthy volunteers receiving single oral doses of this compound (20 mg and 40 mg) showed that VM-1500A plasma concentrations were measurable, and pharmacokinetic parameters were calculated. chemrar.runatap.org The time to reach maximum plasma concentration (Tmax) for VM-1500A was approximately 6.3 to 6.2 days for the 20 mg and 40 mg doses, respectively, in HIV-infected patients after 7 days of dosing. chemrar.ru In healthy volunteers, the Tmax for VM-1500 was around 0.9 to 1.0 hours after a single dose, while the Tmax for VM-1500A was approximately 6.3 to 6.2 days. chemrar.ru
Data from a clinical study in healthy and HIV-infected patients on the pharmacokinetics of this compound (VM-1500) and its metabolite VM-1500A are summarized below:
Parameter | 20 mg Dose (n=7) Mean ± SD | 40 mg Dose (n=7) Mean ± SD |
VM-1500 (this compound) | ||
T1/2 (hours) | 1.9 ± 0.5 | 2.1 ± 1.2 |
Tmax (hours) | 0.9 ± 0.4 | 1.0 ± 0.4 |
Cmax (ng/mL) | 8.4 ± 4.6 | 13.4 ± 7.5 |
AUCt (hng/mL) | 16.6 ± 5.9 | 32.6 ± 13.5 |
AUCinf (hng/mL) | 16.8 ± 6.0 | 33.0 ± 13.9 |
MRT (hours) | 2.4 ± 0.6 | 3.2 ± 1.3 |
VM-1500A | ||
T1/2 (days) | 8.9 ± 2.8 | 8.8 ± 1.4 |
Tmax (days) | 6.3 ± 0.5 | 6.2 ± 0.1 |
Cmax (ng/mL) | 148 ± 8 | 383 ± 86 |
AUCt (dng/mL) | 2009 ± 217 | 2872 ± 605 |
AUCinf (dng/mL) | 2123 ± 266 | 2889 ± 612 |
MRT (days) | 10.7 ± 1.4 | 6.4 ± 0.5 |
Note: Data extracted from reference chemrar.ru. T1/2 = Half-life, Tmax = Time to maximum concentration, Cmax = Maximum concentration, AUCt = Area under the concentration-time curve (from time 0 to the last measurable concentration), AUCinf = Area under the concentration-time curve (from time 0 to infinity), MRT = Mean Residence Time.
Tissue Distribution and Cellular Uptake Mechanisms
VM-1500A exhibits advantageous distribution in lymphoid and epithelial tissues. patsnap.comprnewswire.comviriom.com The active metabolite reaches target cells, such as peripheral blood mononuclear cells (PBMCs), from the plasma. chemrar.ru While specific detailed mechanisms of cellular uptake for VM-1500A are not extensively described in the provided information, its distribution to target cells is linked to its presence in plasma, which is influenced by its unique interaction with red blood cells. chemrar.ru
Red Blood Cell Binding and Release of VM-1500A
A key pharmacokinetic characteristic of VM-1500A is its reversible accumulation in red blood cells (RBCs) via binding to RBC carbonic anhydrase (CA). chemrar.runih.govresearchgate.net This binding to carbonic anhydrase, particularly hCA I and hCA II which are abundant in erythrocytes, facilitates the accumulation of VM-1500A within red blood cells. nih.gov The reversible nature of this binding allows VM-1500A to be slowly released back into the plasma from the RBCs. chemrar.rusquarespace.com This phenomenon effectively turns red blood cells into a natural slow-release depot for VM-1500A, leading to prolonged plasma exposure and a slow elimination rate of the active metabolite. chemrar.rusquarespace.com This reversible distribution to red blood cells and subsequent slow release contributes significantly to the long half-life of VM-1500A. chemrar.ruchemrar.runih.gov
Metabolism and Elimination Pathways
In Vitro and In Vivo Metabolic Profiling
This compound is a prodrug that is rapidly converted to its active metabolite, VM-1500A, primarily in the liver. patsnap.comchemrar.ru This biotransformation is a key step in the drug's activation. In vitro and in vivo studies have focused on characterizing the metabolic fate of this compound, identifying VM-1500A as the principal active form. patsnap.combiospace.com While detailed metabolic profiling beyond the conversion to VM-1500A is not extensively provided, the prolonged half-life of VM-1500A suggests a slow elimination process. chemrar.runatap.org Studies have indicated that this compound does not significantly induce or inhibit its own metabolism. chemrar.ru
Enzymatic Pathways Involved in Degradation
The primary enzyme involved in the metabolism of this compound to its active form, VM-1500A, is the liver enzyme CYP3A4. patsnap.com This enzymatic conversion is essential for the drug's therapeutic activity. Drugs that affect CYP3A4 activity can alter the plasma concentrations of this compound and potentially impact the levels of VM-1500A. patsnap.com Inducers of CYP3A4 can decrease this compound levels, while inhibitors can increase them. patsnap.com
Excretion Routes and Clearance Mechanisms
This compound is rapidly converted to its active metabolite, VM1500A, which is eliminated much more slowly researchgate.netnih.gov. This metabolic conversion is primarily mediated by the liver enzyme CYP3A4 patsnap.com. The pharmacokinetic profile of VM1500A is significantly influenced by its extensive and reversible partitioning into red blood cells (RBCs), presumably through reversible binding to erythrocyte carbonic anhydrase (CA) nih.govchemrar.ru. This binding to RBCs acts as a natural slow-release depot for VM1500A, leading to prolonged plasma exposure and a very slow elimination from plasma nih.govchemrar.ru.
While specific details on the ultimate excretion routes (e.g., renal, fecal) for this compound and its metabolites were not extensively detailed in the search results, the primary metabolism by CYP3A4 suggests hepatic processing plays a significant role in its clearance patsnap.com. The slow elimination of the active metabolite VM1500A from plasma, attributed to its accumulation and slow release from RBCs, is a key factor in its pharmacokinetic profile nih.gov.
Pharmacokinetic Modeling and Simulation
Pharmacokinetic (PK) modeling and simulation are valuable tools in drug development to describe the relationship between drug dose, concentration in bodily fluids, and time, allowing for the prediction of drug behavior and optimization of dosing regimens nih.govpremierconsulting.com. For this compound, these techniques have been employed to understand its unique pharmacokinetic characteristics, particularly those related to its prodrug nature and the long half-life of its active metabolite researchgate.netchemrar.runih.gov.
Population Pharmacokinetics (PopPK) Analysis
Population pharmacokinetic (PopPK) analysis is a modeling approach that describes the variability in drug concentrations among individuals within a target population, identifying factors that influence drug exposure nih.govscispace.com. While specific detailed PopPK analyses for this compound were not prominently featured in the search results, the application of this methodology is crucial for understanding how factors such as body weight, organ function, and genetic polymorphisms might influence VM1500A exposure and contribute to inter-patient variability nih.govallucent.com. PopPK analysis can help in refining dosing strategies to ensure adequate drug levels in diverse patient populations.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Studies
Pharmacokinetic-pharmacodynamic (PK/PD) studies aim to establish a link between drug exposure (PK) and its pharmacological effect (PD) nih.govyoutube.com. For this compound, understanding the relationship between the concentration of the active metabolite VM1500A and its antiviral activity against HIV-1 reverse transcriptase is essential for determining optimal drug exposure levels required for viral suppression ontosight.aipatsnap.commdpi.com. These studies help define the target concentration range for VM1500A that maximizes efficacy while potentially minimizing the risk of resistance development nih.gov. While detailed PK/PD modeling results for this compound were not extensively provided, the concept is fundamental to establishing the effectiveness of its pharmacokinetic profile, particularly the sustained exposure provided by the long half-life of VM1500A researchgate.netchemrar.ru.
Prediction of Steady-State Concentrations and Accumulation
The long half-life of VM1500A, exceeding 5 days, is a key characteristic of this compound's pharmacokinetic profile researchgate.netnih.gov. This prolonged half-life suggests the potential for infrequent dosing and leads to drug accumulation upon repeated administration until a steady state is reached chemrar.rucertara.commdpi.com. Steady state is achieved when the rate of drug entering the body equals the rate of drug leaving the body, resulting in relatively stable peak and trough concentrations over time nih.govallucent.com.
Pharmacokinetic modeling and simulation are used to predict the time to reach steady state and the extent of drug accumulation certara.comresearchgate.net. For drugs with long half-lives like VM1500A, reaching steady state typically takes approximately five half-lives certara.comallucent.com. The accumulation ratio, which indicates the extent of accumulation, can be predicted based on the dosing interval and the drug's elimination rate nih.gov. The sustained plasma levels of VM1500A resulting from its slow elimination and accumulation in RBCs contribute to the potential for once-daily or even less frequent dosing regimens ontosight.aichemrar.runih.govfirstwordpharma.com. Studies have evaluated the pharmacokinetics of this compound with once-weekly dosing, indicating the potential for such regimens based on the long half-life of VM1500A chemrar.runih.govfirstwordpharma.com.
Data from a phase Ib/IIa trial evaluating the pharmacokinetics of this compound in people living with HIV showed that the half-life of the VM-1500A metabolite was 7.4 and 5.4 days after one week of daily 20 mg and 40 mg doses of this compound, respectively researchgate.netnih.gov. In HIV-infected patients receiving this compound 20 mg for 7 days, the half-life of VM-1500A was 7.4 ± 1.6 days nih.gov. The average trough level of VM1500A at the end of treatment (weeks 93-96) in a phase IIb study was similar to that at the beginning of treatment, suggesting no significant induction or inhibition of its own metabolism chemrar.ru.
The following table summarizes some pharmacokinetic parameters of VM1500A after 7 days of daily this compound administration:
Parameter | 20 mg Daily (Mean ± SD) | 40 mg Daily (Mean ± SD) |
Half-life (days) | 7.4 ± 1.6 | 5.4 ± Not specified |
Tmax (days) | 6.3 ± 0.5 | Not specified |
Cmax (ng/mL) | 148 ± 8 | Not specified |
AUCinf (ng·h/mL) | 2123 ± 266 | Not specified |
This sustained exposure profile of VM1500A supports the development of long-acting formulations and infrequent dosing strategies for this compound chemrar.ru.
Antiviral Efficacy and Resistance Profile
In Vitro Antiviral Activity against HIV-1 Strains
Elsulfavirine has demonstrated potent in vitro antiviral activity against various HIV-1 strains, including wild-type and NNRTI-resistant variants. ontosight.airesearchgate.netncats.io
Inhibition of Wild-Type HIV-1 Replication
Studies have shown that this compound exhibits in vitro antiviral efficacy in the nanomolar range against wild-type HIV-1. The active metabolite, VM-1500A, has an EC50 value of 1.2 nM researchgate.netmdpi.comnih.gov. This indicates a high potency in inhibiting the replication of HIV-1 that has not developed resistance mutations.
Activity against NNRTI-Resistant HIV-1 Variants
This compound displays antiviral activity against a broad range of HIV-1 strains resistant to other NNRTIs. ontosight.airesearchgate.netncats.iomdpi.com Research indicates activity against single mutations such as L100I, K103N, Y181C, and E138K, with EC50 values that were significantly lower than those of nevirapine (B1678648) against some of these mutations researchgate.net. Potency has also been observed against double-mutant strains like F227L + V106A and RES056 researchgate.net. Preclinical studies suggest that this compound maintains potency against mutants such as K103N and Y181C, with an EC50 value of 13.8 nM (serum-adjusted) against wild-type HIV-1 .
Cross-Resistance Profiles with Other NNRTIs
A key characteristic of this compound is its favorable cross-resistance profile with other NNRTIs. Studies have indicated that this compound does not exhibit cross-resistance to other NNRTIs. researchgate.netncats.iomdpi.comnih.gov This suggests that this compound may be effective in patients who have developed resistance to first-generation NNRTIs like efavirenz (B1671121) and nevirapine, and potentially second-generation NNRTIs like etravirine (B1671769) and rilpivirine (B1684574).
Here is a summary of in vitro activity against some NNRTI-resistant variants:
HIV-1 Strain / Mutation | This compound EC50 (µM) | Comparator (e.g., Nevirapine) EC50 (µM) |
Wild-Type IIIB | 0.151 researchgate.net | |
L100I | 0.005 - 0.648 researchgate.net | |
K103N | 0.005 - 0.648 researchgate.net | |
Y181C | 0.005 - 0.648 researchgate.net | |
E138K | 0.005 - 0.648 researchgate.net | |
F227L + V106A | 3.21 researchgate.net | |
RES056 | 2.30 researchgate.net |
Note: Specific EC50 values for wild-type with this compound in this particular source range were not explicitly provided alongside the mutant data, but other sources indicate nM range potency researchgate.netmdpi.comnih.gov. The table presents data from a source comparing novel compounds, including one with superior activity to nevirapine against certain mutations researchgate.net.
Mechanisms of HIV-1 Resistance to this compound
The development of resistance to NNRTIs, including this compound, is a significant concern in HIV treatment. Resistance typically arises from mutations in the reverse transcriptase gene. ontosight.aipatsnap.com
Mutations in Reverse Transcriptase Associated with Reduced Susceptibility
Mutations in the HIV-1 reverse transcriptase enzyme can lead to reduced susceptibility to this compound. ontosight.ai Preclinical studies have identified specific mutations associated with decreased susceptibility to this compound, including V179D and Y188L. While single resistance mutations may not cause drug resistance according to preclinical studies, combinations of mutations can potentially reduce susceptibility. niidi.ru
Genotypic and Phenotypic Resistance Characterization
Genotypic and phenotypic characterization are used to assess the impact of mutations on this compound susceptibility. Studies evaluating drug resistance among treatment-naïve patients in Russia found a low prevalence of mutations associated with decreased susceptibility to this compound. niidi.ru These were primarily single resistance mutations. niidi.ru Cases of virological failure in patients receiving this compound-containing regimens have been observed, and in some instances, resistance mutation profiles associated with high-level resistance to other drugs in the regimen (like lamivudine) were present. niidi.ru Additionally, some patients with virological failure had a combination of mutations that reduce susceptibility to this compound, or mutations that can reduce susceptibility when combined with other mutations. niidi.ru Further in vitro and in vivo studies are needed to fully characterize the drug resistance profile to this compound. niidi.ru
Impact of Baseline Resistance Mutations on Treatment Outcomes
Studies have evaluated the impact of baseline resistance mutations on the effectiveness of this compound in treatment-naïve patients. One study among Russian treatment-naïve patients found a low prevalence of mutations associated with decreased susceptibility to this compound. niidi.ruresearchgate.net Specifically, the prevalence of such mutations was 1.7% and 4.5% in two different groups of patients. niidi.ruresearchgate.net All patients in this study with virological failure had resistance mutations associated with a high level of drug resistance to lamivudine (B182088), one of the drugs in their treatment regimen. niidi.ruresearchgate.net One patient also had a combination of mutations that reduced susceptibility to this compound, and four patients had mutations that could reduce susceptibility to this compound in combination with other mutations. niidi.ruresearchgate.net The low prevalence of mutations associated with decreased susceptibility to this compound and the absence of combinations of mutations in this study suggest the potential for successful use of this compound in this population. niidi.ruresearchgate.net
Genetic Barrier to Resistance Development
This compound has demonstrated a high genetic barrier to the development of resistant drug mutations. researchgate.netbiospace.comncats.ioviriom.com In vitro studies indicate that this compound possesses a higher genetic barrier compared to other NNRTIs. squarespace.com A significant level of drug resistance to this compound typically requires a combination of at least two or more mutations. squarespace.com This high genetic barrier contributes to a low probability of resistance development. ncats.io
Strategies to Mitigate Resistance Development
Strategies to mitigate the development of resistance to this compound include the use of combination therapy and the exploration of novel formulations and dosing regimens. ontosight.aiviriom.com
Combination Therapy Rationales
This compound is used in combination with other antiretroviral drugs with different mechanisms of action to delay or prevent the emergence of resistance. ontosight.ai Current antiretroviral therapy regimens in the Russian Federation include combinations such as this compound + lamivudine (or emtricitabine) + tenofovir (B777). wikipedia.orgfirstwordpharma.com A fixed-dose once-daily combination of this compound with tenofovir and emtricitabine (B123318) is also under investigation. researchgate.netfirstwordpharma.com The rationale behind these combinations is to target HIV replication at multiple steps, making it more difficult for the virus to develop resistance. viriom.com
Novel Formulations and Dosing Regimens for Resistance Prevention
The favorable pharmacokinetic properties of this compound and its active metabolite VM-1500A support the development of less frequent dosing regimens, which could potentially improve patient adherence and thereby help prevent the development of resistance due to suboptimal adherence. researchgate.netviriom.comnatap.orgunitaid.org Studies have indicated that VM-1500A plasma levels can remain above a certain threshold for an extended period, providing a basis for long-acting formulations. researchgate.netmdpi.com An oral once-weekly dosing regimen of this compound is currently under clinical development. viriom.comnatap.org Long-acting injectable formulations of this compound and VM-1500A are also being investigated. researchgate.netwikipedia.orgbiospace.com These novel formulations and dosing strategies aim to reduce the drug burden and improve patient adherence, which are key factors in preventing the emergence of drug resistance. researchgate.netnatap.orgunitaid.org
Preclinical Research and Development
In Vitro Studies
In vitro research on Elsulfavirine and its active metabolite, desthis compound, utilized various laboratory techniques to assess their effects on HIV-1 at the cellular and molecular levels.
Enzymatic Assays for Reverse Transcriptase Inhibition
Enzymatic assays are employed to directly measure the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting viral RNA into DNA mdpi.com. NNRTIs like this compound bind to an allosteric site on the RT enzyme, distinct from the active site where nucleotides bind, thereby inhibiting its function mdpi.com.
Desthis compound has been shown to inhibit HIV-1 reverse transcriptase in a cell-free assay with an IC50 of 8.1 nM caymanchem.commedkoo.com. These assays confirm that the primary mechanism of action of this compound, via its active metabolite, is the inhibition of HIV-1 RT.
Molecular Docking and Structure-Activity Relationship (SAR) Studies
Molecular docking and Structure-Activity Relationship (SAR) studies are computational and experimental approaches used to understand how a compound interacts with its biological target and how modifications to the compound's structure affect its activity mdpi.comnih.govijpsonline.com. For NNRTIs, molecular docking helps visualize how the compound binds to the NNRTI-binding pocket (NNIBP) of HIV-1 RT mdpi.comnih.gov.
Molecular docking studies involving NNRTIs, including the class to which this compound belongs, aim to predict the binding poses and interaction patterns within the NNIBP of RT nih.govijpsonline.com. These studies can reveal key interactions with specific amino acid residues in the binding pocket, such as hydrophobic interactions and hydrogen bonds, which are crucial for potent binding and inhibitory activity ijpsonline.comnih.gov. SAR studies complement docking by systematically altering the chemical structure of the compound and evaluating the impact on antiviral potency and RT inhibition nih.gov. This iterative process helps optimize the compound's structure for improved efficacy, reduced toxicity, and favorable pharmacokinetic properties.
In Vivo Non-Human Primate Models
Non-human primate (NHP) models, particularly macaques, are valuable in preclinical research for evaluating the in vivo efficacy and pharmacokinetics of antiviral drugs due to their physiological similarities to humans and their susceptibility to simian immunodeficiency virus (SIV) or simian-human immunodeficiency virus (SHIV), which can serve as models for HIV infection creative-diagnostics.comdpz.eumdpi.com.
Antiviral Efficacy in Animal Models
In vivo studies in animal models, including non-human primates, are conducted to assess the antiviral efficacy of this compound in a living system. These studies typically involve administering the drug to infected animals and monitoring viral load reduction and other markers of disease progression. While specific detailed data on this compound's antiviral efficacy in non-human primate infection models were not extensively detailed in the provided search results, preclinical studies in animal models are a standard part of the development process for antiretroviral drugs to demonstrate in vivo activity before clinical trials mdpi.comresearchgate.net.
Pharmacokinetic Evaluation in Animal Models
Pharmacokinetic (PK) studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism aurigeneservices.com. These studies provide crucial data on drug exposure levels, half-life, and the duration of effective concentrations in the body.
Preclinical pharmacokinetic studies of this compound or its active metabolite have been conducted in animal models, including beagle dogs mdpi.comresearchgate.net. In one preclinical study, an injectable formulation of 10 mg/kg this compound or VM-1500A in beagle dogs showed that plasma levels of VM1500A remained above 50 ng/mL for at least four weeks mdpi.comresearchgate.net. This finding provided proof-of-concept for the development of this compound as a long-acting antiviral agent mdpi.comresearchgate.net. PK studies in animals help predict human pharmacokinetics and inform the design of clinical trials, including dosing regimens and routes of administration aurigeneservices.com.
Data Table: Summary of In Vitro Findings
Assay Type | Compound | Result (IC50/EC50) | Notes | Source |
HIV-1 replication inhibition (MT-4 cells) | Desthis compound | 1.1 nM | Active metabolite | caymanchem.commedkoo.com |
HIV-1 replication inhibition (Various strains) | This compound | 1.2 nM | Effective against NNRTI-resistant strains | mdpi.comresearchgate.net |
HIV-1 RT enzymatic inhibition (Cell-free) | Desthis compound | 8.1 nM | Active metabolite | caymanchem.commedkoo.com |
Data Table: Summary of In Vivo Pharmacokinetic Findings
Animal Model | Formulation | Dose | Key Finding | Source |
Beagle Dogs | Injectable | 10 mg/kg | VM1500A plasma levels > 50 ng/mL for ≥ 4 weeks | mdpi.comresearchgate.net |
Toxicology Studies in Preclinical Development
Toxicology studies in preclinical development aim to identify potential hazards and characterize the nature, dose-response, and reversibility of adverse effects caused by a drug candidate in animal models. This information is crucial for determining safe starting doses for human trials and identifying potential target organs for toxicity.
Preclinical studies on this compound (VM-1500, the prodrug of VM-1500A) have included assessments of its toxicity profile in animal models. These studies are essential for the regulatory approval process, such as that required by the Food and Drug Administration (FDA) in the United States viriom.comprnewswire.com.
One key area of preclinical investigation for this compound has been reproductive toxicity. Studies evaluating Segment I and Segment II reproductive toxicity have been launched to assess potential effects on fertility, embryonic development, and prenatal/postnatal development viriom.comprnewswire.com. Such studies are typically conducted during the early preclinical stages, particularly if the drug is likely to be used in populations that include women of reproductive age or pregnant women nih.gov. Improving preclinical models for reproductive toxicity is an ongoing effort to better reflect the complexities of pregnancy and prenatal development nih.gov.
In a preclinical study involving beagle dogs, an injectable formulation of this compound or VM-1500A at a dose of 10 mg/kg demonstrated that plasma levels of the active metabolite, VM-1500A, remained above 50 ng/mL for at least four weeks. This study provided proof-of-concept for the development of this compound as a long-acting antiviral agent mdpi.comresearchgate.net. While this finding primarily relates to pharmacokinetics, the study's execution in an animal model is part of the broader preclinical evaluation that includes monitoring for any signs of toxicity.
General animal studies have highlighted the potential for a low risk of toxicity with this compound i-base.info. Preclinical data also indicate that the active metabolite, VM-1500A, exhibits very low toxicity hivglasgow.org.
Although specific detailed data tables from comprehensive toxicology studies (such as repeat-dose toxicity, genotoxicity, or carcinogenicity studies) were not extensively available in the provided search results, the initiation of specific reproductive toxicity studies (Segment I and II) indicates a standard approach to preclinical safety evaluation viriom.comprnewswire.com. The general findings from animal studies suggesting a low risk of toxicity are promising for the safety profile of this compound i-base.info.
Based on the available information focusing strictly on preclinical toxicology, a summary of findings can be presented:
Study Type | Animal Model | Key Findings (Preclinical Toxicology) | Source |
General Toxicity | Animal studies | Potential for low risk of toxicity. i-base.info | i-base.info |
Active Metabolite Toxicity | N/A | VM-1500A shows very low toxicity. | hivglasgow.org |
Reproductive Toxicity | Not specified | Segment I and Segment II studies launched. viriom.comprnewswire.com | viriom.comprnewswire.com |
Long-Acting Formulation | Beagle dogs | 10 mg/kg injectable dose: VM-1500A plasma levels > 50 ng/mL for ≥ 4 weeks. | mdpi.comresearchgate.net |
It is important to note that comprehensive preclinical toxicology evaluations typically involve a battery of studies, including acute toxicity, repeat-dose toxicity (involving different species and durations), genotoxicity (assessing potential to cause DNA damage), carcinogenicity (long-term studies to assess cancer risk), and reproductive and developmental toxicity studies. The search results specifically mentioned the launch of reproductive toxicity studies viriom.comprnewswire.com and general findings of low toxicity in animal studies i-base.infohivglasgow.org.
Clinical Research and Trials
Phase III and Post-Marketing Surveillance Studies
Phase III clinical trials are pivotal in the drug development process, involving large patient populations to confirm efficacy, monitor side effects, compare the drug to standard treatments, and collect information to support its use in the broader population. fda.gov Following regulatory approval, post-marketing surveillance (Phase IV) studies are conducted to gather additional data on a drug's effects in real-world settings, focusing on long-term efficacy, safety, and use in diverse populations. lindushealth.comnih.gov
Long-Term Efficacy and Safety Assessments
Long-term assessments in clinical trials and post-marketing surveillance are crucial for understanding the sustained effectiveness of elsulfavirine and identifying any effects that may only become apparent with prolonged use. A randomized multicenter 96-week study evaluated this compound in combination with two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) in treatment-naive adult HIV patients. This study included a partially blind comparative phase to efavirenz (B1671121) over 48 weeks, followed by an open-label observational phase for an additional 48 weeks. niidi.ruresearchgate.net
High virological and immunological effectiveness was maintained throughout this 96-week study. The proportion of patients achieving HIV RNA levels below 50 copies/mL was 81.6% at 48 weeks and 83.9% at 96 weeks in the modified intention-to-treat (MITT) analysis. niidi.ruresearchgate.net When excluding patients who withdrew for reasons unrelated to treatment, the virological success rate at 96 weeks was 91%. niidi.ruresearchgate.net Immunological improvement was also observed, with a significant increase in CD4+ T-lymphocyte counts. The CD4+ count increased by 187.5 cells/µL at week 48 and by 251.0 cells/µL at week 96. niidi.ruresearchgate.net
Real-World Effectiveness and Safety in Clinical Practice
Real-world effectiveness studies, often conducted as post-authorization safety studies (PASS), provide valuable insights into how a drug performs in typical clinical settings, which may differ from the controlled environment of clinical trials. nih.govbiovox.euarbormetrix.com An interim analysis of a multicenter, open-label PASS of this compound in Russia included 1296 patients. This analysis confirmed the efficacy observed in earlier registrational trials. biospace.com Among treatment-naive patients who completed 48 weeks of this compound-based therapy, over 90% achieved undetectable viral loads, irrespective of their baseline viral level. biospace.com
Another study evaluating this compound use in real clinical practice among treatment-naive patients demonstrated good virological and immunological efficacy over 24 weeks of therapy. niidi.ru
Subgroup Analyses (e.g., co-infected patients)
Subgroup analyses in clinical trials and post-marketing studies assess the efficacy and safety of a drug in specific patient populations, such as those with co-infections or other comorbidities. Clinical studies of this compound have assessed its use in HIV patients with mild to moderate liver dysfunction and in those co-infected with tuberculosis or hepatitis C who are receiving rifampicin (B610482) or sofosbuvir (B1194449), respectively. Based on the results of these studies, this compound has been recommended as part of the ART regimen for these specific patient groups. biospace.com
Table 1: Summary of Long-Term Efficacy Data from a 96-Week Study
Endpoint | Week 48 | Week 96 (MITT) | Week 96 (Excluding non-treatment withdrawals) |
HIV RNA < 50 copies/mL | 81.6% | 83.9% | 91% |
Increase in CD4+ Cells/µL (mean) | 187.5 | 251.0 | - |
Clinical Trial Design and Methodologies
The design and methodology of clinical trials are critical for generating reliable evidence about a drug's efficacy and safety. Various trial designs are employed depending on the stage of development and the research questions being addressed.
Randomized, Double-Blind, Placebo-Controlled Designs
Randomized, double-blind, placebo-controlled trials are considered the "gold standard" in clinical research for evaluating the efficacy of a new treatment. fda.govwikipedia.org In these studies, participants are randomly assigned to receive either the investigational drug or a placebo, and neither the participants nor the researchers know who is receiving which treatment. This design helps to minimize bias and provides strong evidence of a treatment effect. fda.govwikipedia.orgeupati.eu While the provided search results mention randomized and double-blind aspects in the context of this compound trials, a specific large-scale Phase III placebo-controlled trial focused solely on efficacy was not explicitly detailed, though comparative trials against existing treatments like efavirenz were conducted. niidi.ruresearchgate.netabstract-archive.orgfirstwordpharma.com A Phase 1 study evaluating the safety, tolerability, and pharmacokinetics of this compound utilized a randomized, placebo-controlled, double-blind design in healthy volunteers. medpath.com
Open-Label and Multicenter Studies
Open-label studies are those in which both the participants and the researchers are aware of the treatment being administered. These studies are often used in later phases of clinical development or in post-marketing surveillance to assess long-term outcomes and real-world effectiveness. wikipedia.orgeupati.eu As mentioned, the latter part of the 96-week study of this compound was an open-label observational study. niidi.ruresearchgate.net
Multicenter studies involve the participation of multiple clinical sites, often in different geographical locations. This approach allows for the enrollment of a larger and more diverse patient population, increasing the generalizability of the study findings. eupati.eu The 96-week study of this compound was a multicenter trial. niidi.ruresearchgate.net The Post-Authorization Safety Study (PASS) of this compound also involved multiple clinical sites across Russia. hivglasgow.org
Table 2: Examples of this compound Clinical Trial Designs Mentioned
Trial Type | Description | Relevance to this compound Research |
Randomized, Double-Blind, Placebo-Controlled | Participants randomly assigned to treatment or placebo; neither patient nor researcher knows assignment. | Used in a Phase 1 study; comparative trials against active control (efavirenz) in later phases were also conducted. niidi.ruresearchgate.netabstract-archive.orgfirstwordpharma.commedpath.com |
Open-Label | Both participants and researchers are aware of the treatment. | Used in the observational phase of the 96-week study and in post-marketing surveillance. niidi.ruresearchgate.nethivglasgow.org |
Multicenter | Conducted at multiple clinical sites. | Employed in the 96-week study and the Post-Authorization Safety Study to enroll a larger, diverse population. niidi.ruresearchgate.nethivglasgow.org |
Endpoints and Outcome Measures (e.g., Viral Load Suppression)
Clinical trials evaluating this compound have focused on key endpoints to assess its efficacy in treating HIV-1 infection, with a primary focus on achieving and maintaining viral load suppression. These endpoints typically include the proportion of patients achieving undetectable viral load (commonly defined as HIV-1 RNA levels below 50 copies/mL or 20 copies/mL depending on the assay used), changes in CD4+ T cell counts, and the development of drug resistance.
Detailed research findings from clinical studies highlight this compound's effectiveness in achieving viral suppression. In a phase IIb study involving 120 treatment-naïve patients, 81% of participants receiving this compound achieved HIV-1 RNA levels below 50 copies/mL at week 48, compared to 73.7% in the efavirenz arm. Notably, no cases of virologic failure were reported in either arm of this study natap.org.
A post-approval analysis, which included 1296 patients in real clinical practice, further supported these findings. Among treatment-naïve patients who completed 48 weeks of this compound therapy, over 90% achieved undetectable viral loads, irrespective of their baseline viral level biospace.com.
Interim results from a Post-Authorization Safety Study (PASS) involving treatment-naïve patients treated with this compound-based therapy also demonstrated significant viral load reduction from baseline, sustained through 48 weeks. In a sub-population with a baseline viral load of ≤ 10⁵ copies/mL, viral load decreased by at least 1 Log₁₀ at Week 4 in 88.6% of patients. In the sub-population with a baseline viral load of > 10⁵ copies/mL, 93.1% of patients achieved at least a 1 Log₁₀ reduction at Week 4. At Week 48, 87.1% of treatment-naïve patients in this study had an undetectable viral load hivglasgow.org.
Beyond viral load suppression, clinical trials have also assessed immunological response by monitoring CD4+ T cell counts. The PASS study showed a significant immunological response achieved at Week 4, which was sustained through 48 weeks of treatment, with the CD4+ T cell count increasing from 415 to 595 cells/µL, independent of the baseline viral load hivglasgow.org.
Studies have also evaluated the development of drug resistance as an outcome measure. In a study analyzing the effectiveness of this compound among Russian treatment-naïve patients in real clinical practice, good virological and immunological efficacy was observed. After 24 weeks of therapy in a group of patients, no treatment ineffectiveness or development of drug resistance was observed. In another group, virological failure associated with drug resistance occurred in 5.3% of patients, and all these patients had a resistance mutation profile associated with a high level of resistance to lamivudine (B182088), one of the drugs in the treatment regimen researchgate.net. The prevalence of mutations associated with decreased susceptibility to this compound among treatment-naïve patients in this study was low researchgate.net.
Here is a summary of key efficacy findings related to viral load suppression from selected studies:
Study Type | Patient Population | Endpoint (Week) | This compound Outcome (% HIV-1 RNA < 50 copies/mL) | Comparator Outcome (% HIV-1 RNA < 50 copies/mL) |
Phase IIb | Treatment-Naïve | 48 | 81% | 73.7% (Efavirenz) |
Post-Approval Analysis | Treatment-Naïve | 48 | >90% (undetectable viral load) | Not applicable |
PASS (Interim Analysis) | Treatment-Naïve | 48 | 87.1% (undetectable viral load) | Not applicable |
Data tables:
PASS Interim Analysis: Viral Load Reduction at Week 4 (Treatment-Naïve Patients) hivglasgow.org |
Baseline Viral Load |
------------------------------ |
≤ 10⁵ copies/mL |
> 10⁵ copies/mL |
PASS Interim Analysis: Undetectable Viral Load at Week 48 (Treatment-Naïve Patients) hivglasgow.org |
Outcome |
------------------------------------------ |
Undetectable Viral Load (< 50 copies/mL) |
PASS Interim Analysis: Change in CD4+ T Cell Count (Treatment-Naïve Patients) hivglasgow.org |
Baseline Median CD4+ Count (cells/µL) |
--------------------------------------- |
415 |
These findings indicate that this compound, as part of an ART regimen, is effective in achieving significant viral load reduction and immunological recovery in treatment-naïve HIV-1 infected patients, with a low observed rate of resistance development to this compound itself in the studied populations. hivglasgow.orgresearchgate.net
Combination Antiretroviral Therapy Cart Regimens
Rationale for Combination Therapy with Elsulfavirine
The standard approach to treating HIV-1 infection is Combination Antiretroviral Therapy (cART), which typically involves a combination of three or four drugs from different classes. researchgate.netblogspot.com This strategy is crucial because HIV can mutate rapidly, leading to the development of drug-resistant strains. blogspot.com Using multiple drugs with different mechanisms of action helps to suppress viral replication more effectively, minimize the risk of resistance development, and achieve durable viral suppression. researchgate.netblogspot.com
This compound, as an NNRTI, works by preventing HIV replication. researchgate.net Its inclusion in cART regimens is based on its potent in vitro antiviral efficacy and its activity against a broad range of NNRTI-resistant viruses, without showing cross-resistance to other NNRTIs. researchgate.net Clinical studies have indicated that this compound, when combined with other antiretroviral drugs, demonstrates high efficacy comparable to established regimens, while also showing a favorable safety and tolerability profile. researchgate.netviriom.comhivglasgow.org This profile makes it a valuable component in combination therapies aimed at achieving virological suppression and immunological recovery in people living with HIV. hivglasgow.org
Integration into Standard Antiretroviral Regimens
This compound is integrated into standard antiretroviral regimens primarily in combination with other classes of antiretroviral drugs. In Russia, regimens for adults commonly include this compound combined with lamivudine (B182088) (or emtricitabine) and tenofovir (B777). wikipedia.orgbiospace.comlarvol.com This aligns with the general principle of cART, which involves combining an NNRTI with two nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.nethivglasgow.org
Co-administration with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Co-administration of this compound with NRTIs is a cornerstone of this compound-based ART regimens. NRTIs, such as lamivudine, emtricitabine (B123318), and tenofovir (either as tenofovir disoproxil fumarate (B1241708) or tenofovir alafenamide), inhibit reverse transcriptase by acting as chain terminators during viral DNA synthesis. digibib.net Combining an NNRTI like this compound, which directly inhibits reverse transcriptase, with NRTIs that act as substrates and are incorporated into the viral DNA chain, provides a dual mechanism of action against the enzyme essential for HIV replication. researchgate.netontosight.ai
Clinical studies have evaluated this compound in combination with tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC). researchgate.netviriom.com These studies have shown that this compound-based regimens with TDF and FTC are equally efficacious as efavirenz-based therapies in achieving virological and immunological efficacy in treatment-naïve patients. researchgate.netviriom.comaidsmap.com The combination of this compound with lamivudine (or emtricitabine) and tenofovir is included in preferred first-line ART regimens in Russia. wikipedia.orgbiospace.comlarvol.com
Fixed-Dose Combinations (FDCs) with this compound
Fixed-dose combinations (FDCs) containing multiple antiretroviral drugs in a single tablet or capsule are a significant advancement in HIV treatment. They simplify treatment regimens, potentially improving patient adherence and reducing the risk of developing drug resistance. blogspot.comontosight.ai
A fixed-dose combination of this compound with tenofovir disoproxil fumarate and emtricitabine is under investigation and has been approved for marketing in Russia and Eurasian Economic Union countries. researchgate.netbiospace.comviriom.comontosight.ai This FDC, known as Agape® or VM 1500FDC, combines this compound (20mg), tenofovir disoproxil fumarate (300mg), and emtricitabine (200mg) in a once-daily tablet. viriom.comontosight.ai Clinical studies have assessed the efficacy of this combination compared to efavirenz-based therapies. researchgate.net The development of FDCs with this compound aims to provide complete treatment or prophylaxis regimens in a single dosage form. viriom.com
Drug-Drug Interaction Studies
Drug-drug interactions (DDIs) are a critical consideration in HIV therapy due to the common use of combination regimens and the potential for interactions between antiretroviral drugs and other co-administered medications. researchgate.net this compound is a prodrug metabolized to its active form, VM-1500A, and understanding its interaction profile is essential for safe and effective use. researchgate.netwikipedia.org
Clinical studies have been conducted to evaluate potential drug-drug interactions with this compound. biospace.com These studies have assessed interactions with substances that can affect drug metabolism, such as cytochrome P450 inducers and inhibitors, as well as interactions with other antiretroviral agents. researchgate.netbiospace.com
Interactions with Cytochrome P450 Inducers and Inhibitors
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, including antiretroviral agents. blogspot.comwikipedia.orgwikipedia.orgmims.com Inducers of CYP enzymes can increase the metabolism of co-administered drugs, potentially leading to lower drug concentrations and reduced efficacy. Inhibitors, conversely, can decrease drug metabolism, potentially leading to higher drug concentrations and an increased risk of toxicity. blogspot.comwikipedia.orgmims.com
Studies have investigated the co-administration of this compound with rifampicin (B610482), a known CYP inducer. biospace.com The results of these studies have informed recommendations for the use of this compound in patients receiving rifampicin, such as those with HIV and tuberculosis co-infection. biospace.com
Interactions with Other Antiretroviral Agents
Interactions between different antiretroviral agents within a combination regimen can impact their pharmacokinetics and pharmacodynamics. researchgate.net These interactions can be complex and may necessitate dose adjustments or selection of alternative drugs. researchgate.net
This compound is used in combination with NRTIs like lamivudine, emtricitabine, and tenofovir. wikipedia.orgbiospace.comlarvol.com Studies have evaluated the safety and pharmacokinetics of this compound when co-administered with these agents as part of standard ART. researchgate.net Additionally, studies have assessed the use of this compound in patients who have switched from other ART regimens, including those based on other NNRTIs or boosted protease inhibitors. hivglasgow.org While specific detailed data on interactions with every other antiretroviral agent were not extensively available in the provided context, the clinical trials and approved uses in combination regimens suggest that the interactions with commonly co-prescribed NRTIs have been characterized to support its use. researchgate.netwikipedia.orgbiospace.comlarvol.com Further investigation into potential interactions with other classes, such as integrase inhibitors or protease inhibitors (beyond the context of switching from boosted regimens), would be relevant for broader clinical application. researchgate.nethivglasgow.org
Interactions with Co-Medications for Opportunistic Infections (e.g., Tuberculosis, Hepatitis C)
The management of HIV infection in patients co-infected with opportunistic infections such as tuberculosis (TB) or hepatitis C (HCV) requires careful consideration of potential drug-drug interactions between antiretroviral therapy (ART) and medications for these co-infections. This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a component of combination ART regimens for HIV-1 treatment. Understanding its interaction profile with co-medications for TB and Hepatitis C is crucial for optimizing treatment outcomes and minimizing adverse events.
Clinical studies have specifically evaluated the pharmacokinetic profile of this compound when co-administered with key medications used in the treatment of tuberculosis and hepatitis C. These investigations inform the use of this compound in patients with these co-infections.
Regarding co-infection with tuberculosis, rifampicin is a cornerstone medication in many TB treatment regimens. Rifampicin is known as a potent inducer of the cytochrome P450 enzyme system, particularly CYP3A4, which is the primary enzyme responsible for the metabolism of this compound wikipedia.orgresearchgate.netwikipedia.org. Induction of CYP3A4 by rifampicin can potentially lead to decreased plasma concentrations of drugs metabolized by this pathway, including this compound wikipedia.org. Clinical studies have assessed the co-administration of this compound with rifampicin to understand this potential interaction researchgate.net. Based on the results of these studies, this compound has been recommended as part of ART regimens for HIV-infected patients who are also receiving rifampicin for tuberculosis treatment researchgate.net. This recommendation suggests that the interaction is either not clinically significant in the context of the study findings or can be managed within the recommended treatment guidelines.
For patients co-infected with hepatitis C, direct-acting antiviral (DAA) medications form the backbone of treatment. Sofosbuvir (B1194449) is a key component of several DAA regimens used for the treatment of chronic hepatitis C virus infection. Clinical studies have also evaluated the co-administration of this compound with sofosbuvir researchgate.net. Based on the findings from these studies, this compound has been recommended for use in HIV-infected patients with hepatitis C co-infection who are receiving sofosbuvir researchgate.net. This indicates that co-administration of this compound and sofosbuvir is considered acceptable based on available clinical data.
Alternative Therapeutic Applications and Formulations
Research into Long-Acting Formulations
The development of long-acting (LA) formulations of antiretroviral drugs is a significant area of research aimed at reducing dosing frequency, potentially improving adherence, and simplifying treatment regimens. Elsulfavirine and its active metabolite, VM1500A, have been investigated for their suitability in such formulations due to the relatively long half-life of VM1500A, reported to be approximately 8 to 9 days in healthy participants. uni.luguidetopharmacology.orgwikidata.org Pre-clinical and clinical studies are exploring both injectable and less frequent oral options. wikidata.orgwikipedia.orgguidetopharmacology.org
Investigation into long-acting injectable formulations of this compound and its active form, VM1500A, is underway. Pre-clinical studies have evaluated the pharmacokinetics of VM1500A long-acting injectable formulations. uni.lu VM1500A has been prepared and formulated as an aqueous nanosuspension for potential long-acting injectable applications. wikidata.orgwikipedia.org Studies in beagle dogs involving single or three once-monthly intramuscular injections of a VM1500A nanosuspension showed that VM1500A plasma levels remained above 50 ng/mL for at least four weeks, providing a proof-of-concept for its development as a long-acting antiviral. mims.com This research supports the potential for once per 1-3 months injectable formulations. wikipedia.org
In addition to injectable options, the development of a once-weekly oral formulation of this compound is being explored. wikidata.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgwikidata.orgwikidata.orgmims.comwikipedia.org This is supported by the pharmacokinetic properties of VM1500A, including its long half-life and unique distribution characteristics, such as reversible red blood cell distribution, which may serve as a natural slow-release depot. wikidata.org The U.S. Food and Drug Administration (FDA) has accepted an Investigational New Drug (IND) filing for this compound for once-weekly treatment of HIV infection. wikipedia.orgwikidata.orgmims.com Phase I studies evaluating the safety and pharmacokinetics of a once-weekly oral tablet formulation have shown promising results. wikipedia.org
Long-acting formulations, including potential once-weekly oral or longer-interval injectable options for this compound, are poised to potentially improve adherence for certain patient populations. uni.lunewdrugapprovals.orgwikipedia.org Infrequent dosing could be particularly beneficial for individuals who face challenges with daily oral medication regimens due to factors such as cognitive dysfunction, psychiatric disorders, physical impairments, forgetting doses, being away from home, or changes in daily routine. uni.lunewdrugapprovals.orgwikipedia.org Improved adherence is essential for effective therapy and sustained viral suppression, which in turn can lead to better long-term treatment outcomes and potentially reduce the development of drug resistance. guidetopharmacology.orgwikidata.orgwikidata.orgmdpi.com
Once-Weekly Oral Formulations
Potential for Pre-Exposure Prophylaxis (PrEP) and Post-Exposure Prophylaxis (PEP)
The pharmacokinetic profile of this compound and its active metabolite VM1500A, particularly the long half-life, makes them candidates for investigation in HIV prevention strategies, specifically PrEP and PEP. wikidata.orgwikipedia.orgwikipedia.orgwikipedia.org PrEP involves taking medication before potential exposure to HIV to reduce the risk of infection, while PEP is initiated after a potential exposure. researchgate.netwikidata.org The development of long-acting formulations, such as once-weekly oral tablets or long-acting injectables, is being explored for their potential use in both preventing and treating HIV infections, offering less frequent dosing options for PrEP and PEP. wikidata.orgwikipedia.orgwikipedia.org
Exploration in Other Viral Infections (e.g., COVID-19)
Beyond HIV, this compound has been explored for its potential antiviral activity against other viral infections, including COVID-19, caused by SARS-CoV-2. wikipedia.orgwikipedia.orgmims.comhiv.govacs.orgwikipedia.org
Research has indicated that this compound possesses antiviral activity against SARS-CoV-2. wikipedia.orgwikidata.orgmims.comhiv.gov This activity has been confirmed by studies, including one conducted by the State Key Laboratory of Diagnosis and Treatment of Infectious Diseases at Zhejiang University in China. wikipedia.orgwikidata.orgmims.com Based on these findings, clinical studies, such as a Phase 2 trial, have been initiated to evaluate the efficacy of this compound in adults with moderate manifestations of COVID-19. wikipedia.orgmims.com
Clinical Studies in COVID-19 Patients
This compound has been investigated for its potential use in treating COVID-19. In April 2020, Viriom, Inc. announced the initiation of a Phase 2 clinical study to evaluate the efficacy of this compound in adults with moderate manifestations of COVID-19. prnewswire.comamericanpharmaceuticalreview.combiospace.com This randomized, open-label, multicenter study planned to enroll approximately 240 patients across medical centers, primarily in Russia and EAEU countries, as well as other regions with a high incidence of diagnosed cases. prnewswire.comamericanpharmaceuticalreview.combiospace.com The study aimed to assess two different doses of oral this compound tablets. prnewswire.comamericanpharmaceuticalreview.combiospace.com
Research prior to the clinical trial indicated that this compound demonstrated antiviral activity against COVID-19 infection in laboratory settings. prnewswire.comamericanpharmaceuticalreview.combiospace.comfirstwordpharma.com The rationale for investigating this compound for COVID-19 included its known antiviral efficacy and a long half-life of 7.5 days. prnewswire.comamericanpharmaceuticalreview.combiospace.com There was also interest in potentially investigating this compound in combination with favipiravir (B1662787) for the treatment of severe COVID-19 infection. prnewswire.comamericanpharmaceuticalreview.com
As of March 2024, there were no recent reports identified regarding the development of this compound for COVID-19 infections in China. springer.com this compound had completed Phase 1 trials for COVID-19 treatment. drugbank.com
Potential for Other Therapeutic Indications (e.g., Neuropathic Pain)
Beyond its primary indication for HIV, research has explored the potential of this compound, specifically its active metabolite VM1500A, for managing neuropathic pain. researchgate.netnih.govpatsnap.comresearchgate.netlarvol.comlarvol.com Neuropathic pain is a common neurological complication, particularly in individuals with HIV infection. researchgate.netnih.govpatsnap.comresearchgate.netlarvol.comlarvol.comnih.gov
Biochemical profiling of this compound and its active form, VM1500A, against a panel of twelve human carbonic anhydrase (hCA) isoforms revealed differential inhibitory activity. researchgate.netnih.govpatsnap.comresearchgate.netlarvol.comnih.gov While this compound itself showed weak inhibition across the tested hCA isoforms, VM1500A demonstrated potent and selective inhibition of human carbonic anhydrase VII (hCA VII). researchgate.netnih.govpatsnap.comresearchgate.netlarvol.comnih.govbertin-bioreagent.comcaymanchem.com Studies indicated that VM1500A inhibited hCA VII with a Ki value of 9.6 nM, showing notable selectivity (generally 1-2 orders of magnitude) over most other hCA isoforms. researchgate.netnih.govnih.govbertin-bioreagent.comcaymanchem.com
Human carbonic anhydrase VII (hCA VII) has been identified as a validated target for the development of inhibitors to treat neuropathic pain. researchgate.netnih.govnih.govresearchgate.netunifi.it Although the exact mechanisms of neuropathic pain are not fully understood, recent studies have highlighted the involvement of the brain-associated hCA VII isoform in the pathology of this syndrome. researchgate.netunifi.it Carbonic anhydrase inhibitors (CAIs) are thought to reduce the bicarbonate-dependent depolarization of GABAA receptors, which can contribute to analgesic effects. researchgate.net Given that neuropathic pain affects a significant proportion of individuals with HIV, it has been hypothesized that the hCA VII inhibitory activity of VM1500A, the active metabolite of this compound, may contribute to alleviating this debilitating symptom in patients treated with this compound. researchgate.netnih.govpatsnap.comresearchgate.netlarvol.comlarvol.comnih.govresearchgate.net
Advanced Research Methodologies and Future Directions
In Silico Modeling and Computational Chemistry
Computational methods play a crucial role in understanding the molecular behavior of elsulfavirine and its active form, VM1500A, and predicting their interactions with biological targets. These techniques allow for the simulation and analysis of molecular properties and binding characteristics without extensive experimental work. In silico approaches such as virtual screening, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are frequently utilized for identifying and optimizing lead compounds in drug discovery. nih.gov
Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of drug molecules and their interactions with target proteins, such as HIV-1 reverse transcriptase. While the search results mention ab initio molecular dynamics simulations in the context of materials science and conformational polymorphism researchgate.netresearchgate.netdntb.gov.ua, specific detailed reports on molecular dynamics simulations specifically of this compound interacting with HIV-1 RT were not prominently found in the initial search. Research on the conformational polymorphism of this compound sodium salt has utilized finite-temperature density-functional theory and energy minimization techniques akin to those used in molecular dynamics simulations to study crystal structures and molecular interactions. researchgate.netresearchgate.netdntb.gov.ua
Molecular Dynamics Simulations
Structural Biology Approaches
Structural biology techniques provide high-resolution information about the three-dimensional structures of biological macromolecules and their complexes with small molecules like this compound. This information is vital for understanding the precise binding modes of drugs and the mechanisms of resistance.
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. By crystallizing a protein, such as HIV-1 RT, in complex with an inhibitor like this compound or its active form VM1500A, researchers can obtain a detailed picture of how the drug binds to the enzyme. The search results mention crystal structures of HIV-1 RT in complex with other fluorine-containing NNRTIs like doravirine (B607182) nih.gov and elaborated compounds mdpi.comresearchgate.net. One snippet specifically mentions a forthcoming article titled "Crystal Structure of this compound, Complex of its Sodium Salt with 15-Crown-5 and its Active Form" researchgate.net, indicating that crystallographic studies on this compound and its active form are being conducted, potentially including complexes relevant to its biological targets. Such studies would provide crucial details about the interactions between this compound/VM1500A and the NNRTI-binding pocket of HIV-1 RT, explaining its potency and informing future drug design efforts.
Cryo-Electron Microscopy (Cryo-EM) is another technique used to determine the 3D structure of biological molecules, particularly large complexes that may be difficult to crystallize. Cryo-EM can provide insights into the conformational states of enzymes like HIV-1 RT and how inhibitor binding might induce structural changes. While the search results mention Cryo-EM in the context of studying HIV-1 RT/DNA complexes with other inhibitors like doravirine and rilpivirine (B1684574) nih.gov and the structures of SARS-CoV-2 proteins acs.org, specific applications of Cryo-EM to study this compound in complex with HIV-1 RT were not detailed. However, Cryo-EM is a relevant technique for studying the structural aspects of drug-target interactions, especially for dynamic systems or large protein assemblies involving RT.
Crystallographic Studies of this compound-RT Complexes
Biomarker Discovery and Validation
Biomarkers are measurable indicators of a biological state or condition. In the context of HIV treatment with this compound, biomarkers could be used to monitor disease progression, predict treatment response, identify the emergence of resistance, or assess potential off-target effects. The search results mention CD4 cell count as a crucial biomarker for studying HIV disease progression and prognosis globalhealthmedicine.com. While the search results touch upon biomarker identification in a general sense related to drug research ontosight.ailarvol.com, specific biomarkers directly linked to the efficacy, resistance, or pharmacodynamics of this compound were not extensively detailed in the provided snippets. Research into identifying and validating biomarkers specific to this compound treatment could help personalize therapy, optimize dosing strategies, and improve patient outcomes. For instance, monitoring the development of specific mutations in the HIV-1 RT gene is a form of biomarker assessment for predicting resistance to NNRTIs, including this compound. ontosight.ai
Novel Drug Delivery Systems
Novel drug delivery systems aim to improve therapeutic outcomes by enabling precise and targeted administration of medicinal substances, enhancing drug bioavailability, providing extended release, and minimizing adverse effects compared to traditional methods scienceopen.comresearchgate.net. For this compound, research into novel delivery systems is driven by the desire to potentially improve patient adherence through less frequent dosing and to optimize drug exposure.
This compound is typically administered orally as a once-daily capsule patsnap.comresearchgate.net. Its active metabolite, VM1500A, has a long half-life, reported to be over 5 days or approximately 8 days, which supports sustained drug levels and allows for more flexible dosing schedules patsnap.comnih.govaidsmap.com. This pharmacokinetic profile makes this compound a candidate for less frequent dosing regimens.
Viriom is actively developing alternative formulations of this compound, including an extended-release weekly oral formulation and a long-acting injectable formulation of its active metabolite, VM1500A viriom.combiospace.comviriom.com. Preclinical studies have investigated the pharmacokinetics of VM1500A long-acting injectable formulations in dogs, showing sustained plasma levels for at least four weeks, providing proof-of-concept for its development as a long-acting antiviral researchgate.netviriom.com. A nanosuspension of VM1500A has also been tested in a Phase 1 study, demonstrating that a monthly injection was well tolerated with an acceptable pharmacokinetic profile researchgate.net.
These efforts align with broader trends in HIV treatment research focusing on advancing long-acting and extended-release products to address challenges with daily oral medication adherence treatmentactiongroup.orgnih.govcontagionlive.com. While promising, the development and implementation of these novel delivery systems face clinical and regulatory barriers, and require further data on transitioning patients, managing missed doses, and addressing potential drug-drug interactions contagionlive.com.
Emerging Research Challenges and Opportunities for this compound Development
Despite the successful initial approval and promising characteristics of this compound, several research challenges and opportunities exist for its further development.
One significant area of ongoing research is the drug resistance profile of this compound. While this compound has shown a high genetic barrier to the development of resistant mutations and displays antiviral activity against a broad range of NNRTI-resistant viruses without cross-resistance to some other NNRTIs, further study of drug resistance profiles in vitro and in vivo is necessary, particularly in patients experiencing virological failure researchgate.nethivglasgow.org.
Another challenge lies in expanding the regulatory approval and commercialization of this compound beyond the regions where it is currently authorized (Russia and EurAsEC countries) patsnap.comviriom.com. While applications or submissions have been initiated in countries like Thailand, Indonesia, Colombia, and China, obtaining regulatory approval in major markets like the USA and Europe has not yet occurred researchgate.netviriom.comnatap.org. This requires navigating diverse regulatory landscapes and potentially conducting additional clinical trials to meet specific regional requirements.
Opportunities for this compound development include its potential use in fixed-dose combinations with nucleoside reverse transcriptase inhibitors to simplify treatment regimens researchgate.netviriom.com. A fixed-dose once-daily combination of this compound with tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and emtricitabine (B123318) (FTC) is currently under investigation researchgate.net.
Furthermore, the favorable pharmacokinetic profile of this compound, particularly the long half-life of its active metabolite VM1500A, presents opportunities for developing less frequent oral dosing regimens (e.g., weekly) and long-acting injectable formulations for both treatment and prevention of HIV-1 infections (pre-exposure prophylaxis - PrEP) viriom.combiospace.comviriom.com. Research into these long-acting formulations is ongoing viriom.combiospace.comviriom.com.
Beyond HIV, there has been exploratory research into the potential antiviral activity of this compound against other viral infections, such as COVID-19, although the primary focus remains on HIV biospace.com.
The development of new drugs and biologics to address the needs of people with HIV resistant to multiple drugs and classes remains a critical area, and further research could explore this compound's role in such scenarios treatmentactiongroup.org. Additionally, optimizing two-drug or three-drug combinations and improving patient adherence through novel long-acting formulations are key future directions for NNRTI development, areas where this compound has potential researchgate.net.
The table below summarizes some key research findings related to this compound:
Study Type / Focus | Key Finding | Source |
Phase 2b Clinical Trial (vs. Efavirenz) | Equivalent virologic and immunologic efficacy to efavirenz-based therapy, with significantly better tolerability and safety profile. | aidsmap.comnatap.org |
Post-Authorization Safety Study (PASS) - Interim Analysis | Consistently high proportion of viral suppression and significant immunological efficacy in treatment-naïve patients. Favorable safety and tolerability. | hivglasgow.org |
Preclinical Study (VM1500A LAI in dogs) | Sustained VM1500A plasma levels for at least four weeks, supporting long-acting potential. | researchgate.netviriom.com |
Phase 1 Study (VM1500A Nanosuspension) | Monthly injection was well tolerated with acceptable PK profile. | researchgate.net |
Q & A
Q. What is the molecular mechanism of Elsulfavirine's action as an HIV-1 reverse transcriptase inhibitor, and how does its prodrug design influence bioavailability?
this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to the HIV-1 reverse transcriptase enzyme to block viral replication. Its prodrug structure (converted to the active metabolite VM-1500A) enhances oral bioavailability and prolongs half-life (7.5 days), enabling less frequent dosing . Methodologically, researchers can validate prodrug conversion kinetics using high-performance liquid chromatography (HPLC) paired with mass spectrometry to quantify plasma concentrations of both this compound and VM-1500A in preclinical models .
Q. What are the critical parameters for designing a phase 1 clinical trial to evaluate this compound's safety and pharmacokinetics?
Phase 1 trials should prioritize dose-escalation strategies to establish maximum tolerated doses (MTD) and characterize pharmacokinetic (PK) profiles, including half-life, clearance, and metabolite conversion rates. Key considerations include:
- Cohort stratification : Healthy volunteers vs. target populations (e.g., HIV-positive individuals).
- Endpoint selection : Adverse event monitoring, plasma concentration-time curves, and metabolite-to-parent drug ratios.
- Ethical compliance : Informed consent protocols and Institutional Review Board (IRB) approvals for human trials .
Q. How do this compound's efficacy and safety profiles compare to other NNRTIs, such as Efavirenz, in long-term HIV treatment?
In phase 3 trials, this compound demonstrated non-inferior efficacy to Efavirenz over 48–96 weeks, with fewer neuropsychiatric adverse events and lower resistance rates. Researchers should use randomized controlled trials (RCTs) with non-inferiority margins (e.g., 10% difference in viral suppression) and Kaplan-Meier survival analysis to compare time-to-treatment failure. Safety assessments should include standardized grading scales (e.g., DAIDS criteria) for adverse events .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro resistance profiles of this compound and clinical outcomes in treatment-experienced HIV patients?
In vitro studies may overestimate resistance due to artificial selection pressures. To address this, use deep sequencing to identify low-frequency resistance mutations (e.g., K103N, Y181C) in clinical samples and correlate findings with phenotypic susceptibility assays. Additionally, employ longitudinal cohort studies to track virologic failure rates and resistance emergence in real-world settings .
Q. What methodological frameworks are recommended for assessing this compound's potential repurposing in COVID-19 trials, given its original HIV indication?
Repurposing studies require:
- In vitro validation : SARS-CoV-2 antiviral activity assays (e.g., plaque reduction neutralization tests).
- Dose optimization : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust this compound's dosing (e.g., 1200 mg loading dose) for viral kinetics in respiratory tissues.
- Combination therapy evaluation : Synergy testing with antivirals like Favipiravir using Chou-Talalay combination indices .
Q. What statistical approaches are optimal for analyzing this compound's impact on HIV reservoir reduction in latent infection models?
Use quantitative viral outgrowth assays (QVOA) paired with droplet digital PCR (ddPCR) to measure integrated HIV DNA. For longitudinal data, apply mixed-effects models to account for inter-patient variability and censored data (e.g., undetectable reservoirs). Bayesian hierarchical models can integrate prior pharmacokinetic data to predict reservoir dynamics .
Q. How should researchers design experiments to evaluate this compound's efficacy against NNRTI-resistant HIV strains in diverse geographic populations?
Implement global surveillance studies to collect HIV reverse transcriptase sequences from regions with high NNRTI resistance (e.g., sub-Saharan Africa). Use site-directed mutagenesis to engineer clinically relevant mutants (e.g., K65R) and test this compound's inhibitory concentration (IC50) in phenotypic assays. Pair this with molecular dynamics simulations to predict binding affinity changes .
Data Analysis and Contradiction Management
Q. How can conflicting results from this compound's HIV and COVID-19 trials be reconciled methodologically?
Divergent outcomes may arise from differences in viral replication mechanisms (e.g., RNA-dependent RNA polymerase vs. reverse transcriptase). To address this:
Q. What steps ensure reproducibility when reporting this compound's preclinical data, such as in vivo efficacy in humanized mouse models?
Adhere to the ARRIVE guidelines for animal studies:
- Detail mouse strain, HIV challenge dose, and immunosuppression protocols.
- Report absolute viral load reductions with interquartile ranges (IQRs) and p-values from Mann-Whitney U tests.
- Include raw flow cytometry data (e.g., CD4+ T-cell counts) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.